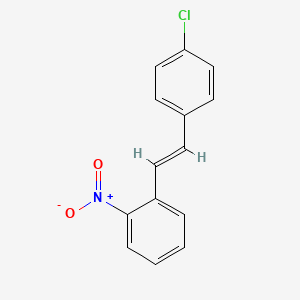
(E)-1-(4-Chlorostyryl)-2-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(4-Chlorostyryl)-2-nitrobenzene is an organic compound characterized by the presence of a nitro group and a chlorostyryl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-Chlorostyryl)-2-nitrobenzene typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 2-nitrobenzyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate in a solvent like dimethylformamide.
Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism, where the nitrobenzyl bromide reacts with the 4-chlorobenzaldehyde to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
化学反応の分析
Types of Reactions
(E)-1-(4-Chlorostyryl)-2-nitrobenzene undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, where the styryl group is oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Amines, thiols, potassium carbonate, dimethylformamide.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: (E)-1-(4-Chlorostyryl)-2-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding aldehydes or carboxylic acids.
科学的研究の応用
(E)-1-(4-Chlorostyryl)-2-nitrobenzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of new materials with specific electronic or optical properties.
Medicinal Chemistry: It is investigated for its potential biological activities and as a precursor for the synthesis of pharmacologically active compounds.
作用機序
The mechanism of action of (E)-1-(4-Chlorostyryl)-2-nitrobenzene depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
(E)-1-(4-Chlorostyryl)-2-aminobenzene: A reduced form of the compound with an amino group instead of a nitro group.
(E)-1-(4-Chlorostyryl)-2-hydroxybenzene: A derivative with a hydroxyl group.
(E)-1-(4-Chlorostyryl)-2-methylbenzene: A derivative with a methyl group.
Uniqueness
(E)-1-(4-Chlorostyryl)-2-nitrobenzene is unique due to the presence of both a nitro group and a chlorostyryl group, which confer specific reactivity and potential applications in various fields. The combination of these functional groups makes it a versatile intermediate in organic synthesis and materials science.
特性
分子式 |
C14H10ClNO2 |
|---|---|
分子量 |
259.69 g/mol |
IUPAC名 |
1-[(E)-2-(4-chlorophenyl)ethenyl]-2-nitrobenzene |
InChI |
InChI=1S/C14H10ClNO2/c15-13-9-6-11(7-10-13)5-8-12-3-1-2-4-14(12)16(17)18/h1-10H/b8-5+ |
InChIキー |
YBBKJKURLSTKDZ-VMPITWQZSA-N |
異性体SMILES |
C1=CC=C(C(=C1)/C=C/C2=CC=C(C=C2)Cl)[N+](=O)[O-] |
正規SMILES |
C1=CC=C(C(=C1)C=CC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















